molecular formula C15H30N2O5 B6977314 tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate

tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate

Cat. No.: B6977314
M. Wt: 318.41 g/mol
InChI Key: TWDCYWFHKSNQMO-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl carbamate group, a butanoyl moiety, and a hydroxyethoxyethyl chain, making it a versatile molecule for chemical synthesis and research.

Properties

IUPAC Name

tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O5/c1-5-6-13(19)17(9-11-21-12-10-18)8-7-16-14(20)22-15(2,3)4/h18H,5-12H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDCYWFHKSNQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCNC(=O)OC(C)(C)C)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.

    Introduction of the butanoyl group: This step involves the acylation of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

    Attachment of the hydroxyethoxyethyl chain: This is usually done through a nucleophilic substitution reaction where the hydroxyethoxyethyl group is introduced using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxyethyl chain can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: The butanoyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydroxyethoxyethyl chain can mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound may serve as a precursor for drug development. Its structural features can be modified to enhance biological activity or reduce toxicity.

Industry

Industrially, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxyethoxyethyl chain can engage in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the butanoyl and hydroxyethoxyethyl groups.

    tert-Butyl N-(2-aminoethyl)carbamate: Similar but lacks the hydroxyethoxyethyl chain.

    tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate: Similar but lacks the butanoyl group.

Uniqueness

Tert-butyl N-[2-[butanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different scientific fields.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

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